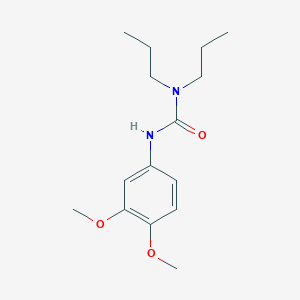

3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea

Description

Overview of Urea (B33335) Scaffold Significance in Organic and Medicinal Chemistry Research

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. Its significance stems from its unique structural and electronic properties. The urea moiety can act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form strong and specific interactions with biological targets like proteins and enzymes. This hydrogen bonding capability is a critical element in molecular recognition and is responsible for the bioactivity of many drugs.

First synthesized artificially by Friedrich Wöhler in 1828, an event that marked a pivotal moment in the history of chemistry, urea and its derivatives have become integral to drug design. The urea scaffold is considered a "privileged structure" in medicinal chemistry because it is a recurring motif in a multitude of clinically approved therapies and bioactive compounds. Its incorporation into a molecule can modulate potency and selectivity, as well as improve crucial drug-like properties such as solubility and metabolic stability. Consequently, urea derivatives have been successfully developed as anticancer, antibacterial, antiviral, anticonvulsant, and antidiabetic agents.

Historical Context of Research on Dimethoxyphenyl-Containing Compounds

The history of medicinal chemistry is rich with examples derived from natural products. The exploration of plant-based remedies in the 19th and early 20th centuries led to the isolation of numerous active compounds, many of which featured methoxy-substituted phenyl rings. The 3,4-dimethoxyphenyl group, also known as a veratrole moiety, is derived from veratrole (1,2-dimethoxybenzene), a compound found in nature.

This particular substitution pattern has long been of interest to medicinal chemists. The methoxy (B1213986) groups are electron-donating, which can influence the electronic properties of the aromatic ring and its interactions with biological targets. Furthermore, the 3,4-dimethoxy arrangement is a key structural feature in a variety of pharmacologically significant natural products and synthetic drugs. For instance, papaverine, an opium alkaloid first isolated in the mid-19th century, contains this moiety and exhibits vasodilator properties.

In modern drug discovery, the 3,4-dimethoxyphenyl group is often strategically incorporated into new chemical entities. Research has shown that this motif can confer favorable pharmacokinetic properties, such as enhanced metabolic stability and improved oral absorption. nih.gov The methoxy groups can shield the phenyl ring from certain metabolic transformations, prolonging the compound's duration of action. The introduction of one or more methoxy groups into a benzene (B151609) ring has been demonstrated to enhance the anticancer activity of various compounds. nih.gov

Research Rationale for Investigating 3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea

While no specific research on this compound has been published, a clear scientific rationale for its synthesis and investigation can be constructed based on established principles of medicinal chemistry and structure-activity relationships (SAR). The molecule combines the privileged urea scaffold, the pharmacologically significant 3,4-dimethoxyphenyl group, and N,N-dialkyl substitution.

The primary rationale for investigating a compound like this would likely be to explore its potential as a novel therapeutic agent. The design combines three distinct structural features, each with a potential role in modulating biological activity:

The N'-(3,4-dimethoxyphenyl) group: This moiety is often explored for its ability to interact with specific receptor pockets and for its favorable metabolic profile. nih.gov

The Urea Linker: This central group serves as a rigid hydrogen-bonding unit, crucial for anchoring the molecule to a biological target.

The N,N-dipropyl group: The substitution of both hydrogens on one of the urea nitrogens with alkyl groups (in this case, propyl groups) has significant conformational and physiological implications. This N,N-dialkylation prevents the formation of a planar conformation often seen in diaryl ureas and can be used to fine-tune properties such as solubility, lipophilicity, and receptor binding selectivity. Understanding the conformational preferences of N-alkyl-N'-aryl ureas is critical for the rational design of new drug candidates. nih.govresearchgate.net

Therefore, the investigation of this compound would be a logical step in a medicinal chemistry program aimed at systematically evaluating how these different structural components collectively influence a specific biological outcome, such as enzyme inhibition or receptor antagonism.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1,1-dipropylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-5-9-17(10-6-2)15(18)16-12-7-8-13(19-3)14(11-12)20-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKHPICUFPLOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)NC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3,4 Dimethoxyphenyl 1,1 Dipropylurea and Analogs

Established Synthetic Pathways for Urea (B33335) Formation

The formation of the urea functional group is a cornerstone of organic synthesis, with numerous methods developed to create both symmetrical and unsymmetrical ureas. These reactions are critical for coupling the 3,4-dimethoxyphenyl and 1,1-dipropylamino fragments.

The most traditional and widely used method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.govmdpi.com For the target compound, this would entail the reaction of 3,4-dimethoxyphenyl isocyanate with dipropylamine (B117675). The lone pair of the secondary amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group, forming the stable urea linkage.

Isocyanates themselves are often generated from primary amines using phosgene (B1210022) or safer phosgene equivalents like triphosgene. nih.govmdpi.com The use of these reagents, however, presents significant toxicity and handling challenges. beilstein-journals.org Alternative, safer methods for isocyanate generation include the Curtius rearrangement of acyl azides or the Hofmann rearrangement of primary amides. organic-chemistry.org The Staudinger-aza-Wittig reaction, where an azide (B81097) reacts with a phosphine (B1218219) and carbon dioxide, also provides a pathway to isocyanates and subsequently ureas under milder conditions. beilstein-journals.orgresearchgate.net

| Method | Precursors | Key Intermediate | Advantages | Disadvantages | Citation |

|---|---|---|---|---|---|

| Phosgene Method | Primary Amine + Phosgene (or equivalent) | Isocyanate | Well-established, efficient | Highly toxic reagents (phosgene) | nih.govbeilstein-journals.org |

| Curtius Rearrangement | Carboxylic Acid → Acyl Azide | Isocyanate | Avoids phosgene | Requires use of azides | organic-chemistry.org |

| Hofmann Rearrangement | Primary Amide | Isocyanate | Avoids phosgene | Can have substrate limitations | organic-chemistry.org |

| Staudinger/aza-Wittig | Azide + Phosphine + CO₂ | Isocyanate | Milder conditions, uses CO₂ | Requires phosphine reagent | beilstein-journals.orgresearchgate.net |

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are powerful coupling agents in organic synthesis. wikipedia.org They can facilitate the formation of ureas by activating a carboxylic acid, which then reacts with an amine. In this context, the carbodiimide (B86325) reacts with the acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgunimi.it This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide, releasing a urea byproduct. wikipedia.org While primarily used for amide bond formation, modifications of this chemistry can be applied to urea synthesis. For instance, carbodiimides can mediate the Lossen rearrangement of hydroxamic acids to generate isocyanates in situ, which then react with amines to yield ureas. nih.gov Another approach involves a three-component reaction where a rhodium catalyst mediates the reaction between a cyclic 2-diazo-1,3-diketone, a carbodiimide, and a dihaloethane to form substituted ureas. rsc.org

The Traube synthesis is a classic method for the preparation of purine (B94841) derivatives, which are structurally distinct from simple ureas but utilize urea as a key building block. chemistry-online.com In a typical Traube purine synthesis, a 4,5-diaminopyrimidine (B145471) is cyclized with a one-carbon unit source. However, related strategies involve the cyclization of 4,5-diaminopyrimidines with urea itself to form 8-oxo derivatives (xanthines). chemistry-online.com While this method does not directly produce 3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea, it demonstrates the utility of urea as a synthon for building more complex heterocyclic systems, highlighting a fundamental reactivity pattern for urea derivatives.

Modern synthetic chemistry has increasingly focused on developing more direct and environmentally benign routes to ureas, often avoiding hazardous intermediates like isocyanates. One prominent strategy is the direct carbonylation of amines using carbon dioxide (CO₂) as a non-toxic, abundant C1 source. rsc.orgcore.ac.uk These reactions often require catalysts and dehydrating agents to proceed efficiently, converting the initially formed carbamic acid or ammonium (B1175870) carbamate (B1207046) salt into the final urea product. core.ac.ukacs.org Reactions can sometimes be performed in the absence of any catalyst or solvent, relying on optimized temperature and pressure to drive the dehydration. rsc.org Other carbonyl sources, such as urea itself or carbonyl sulfide (B99878) (COS), can also be employed to synthesize unsymmetrical ureas under catalyst-free conditions. organic-chemistry.org

| Carbonyl Source | Reactants | Conditions | Key Features | Citation |

|---|---|---|---|---|

| Carbon Dioxide (CO₂) | Primary/Secondary Amines | Catalysts, dehydrating agents, or high T/P | "Green" C1 source, forms carbamic acid intermediate | rsc.orgcore.ac.uk |

| Urea | Alcohols or Amines | Indium triflate catalyst | Eco-friendly carbonyl source for carbamoylation | organic-chemistry.org |

| Carbonyl Sulfide (COS) | Aromatic and Aliphatic Amines | Catalyst-free, one-pot | Forms asymmetric ureas directly | organic-chemistry.org |

Synthesis of the 3,4-Dimethoxyphenyl Moiety and its Precursors

The aromatic portion of the target molecule, the 3,4-dimethoxyphenyl group, must be incorporated as a suitable precursor, typically 3,4-dimethoxyaniline (B48930) or a derivative that can be converted into it. The synthesis of this moiety often begins with more readily available starting materials like vanillin (B372448) or veratrole.

A common precursor is veratraldehyde (3,4-dimethoxybenzaldehyde). It can be synthesized through several methods:

Methylation of Vanillin: Vanillin (3-methoxy-4-hydroxybenzaldehyde) is methylated using reagents like dimethyl sulfate (B86663) in an alkaline solution. orgsyn.org This is a widely used industrial and laboratory-scale method.

Oxidation of Vanillin: An alternative route involves the oxidation of vanillin using potassium dichromate and Lewis acids.

Formylation of Veratrole: Veratrole (1,2-dimethoxybenzene) can be formylated using various methods, including reaction with N,N-dimethylformamide (DMF) and phosphorus oxychloride (Vilsmeier-Haack reaction) or with hydrogen cyanide and aluminum chloride (Gattermann reaction). orgsyn.orgguidechem.com

Once veratraldehyde is obtained, it can be converted to the necessary amine precursor. For example, the oxime of veratraldehyde can be reduced to yield the corresponding amine. orgsyn.org Alternatively, veratraldehyde can be converted to 3,4-dimethoxybenzyl cyanide, which is then hydrogenated in the presence of a Raney-nickel catalyst to produce 3,4-dimethoxyphenethylamine. prepchem.com This primary amine can then be used in urea synthesis reactions.

Synthesis of the 1,1-Dipropylamino Moiety

The 1,1-dipropylamino group is derived from dipropylamine, a secondary aliphatic amine. The synthesis of dipropylamine can be achieved through several industrial processes:

From Propanol (B110389) and Ammonia (B1221849): The reaction of propanol with ammonia over a dehydration catalyst at elevated temperature and pressure produces a mixture of primary, secondary, and tertiary amines, from which dipropylamine is separated by distillation.

From Acrylonitrile (B1666552): A two-step hydrogenation process starting from acrylonitrile is also employed. First, acrylonitrile is hydrogenated to propionitrile (B127096), which is then further hydrogenated over a catalyst to produce a mixture of propylamine, dipropylamine, and tripropylamine. The desired dipropylamine is then isolated. google.com

From Propionitrile: Direct hydrogenation of propionitrile using a rhodium catalyst can also yield dipropylamine.

Dipropylamine is a colorless liquid with a characteristic fishy, ammoniacal odor and is a precursor for various commercial chemicals. wikipedia.org

Optimization of Reaction Conditions and Yields

The synthesis of substituted ureas, including analogs of this compound, is highly dependent on the careful optimization of reaction conditions to maximize product yield and purity. Key parameters that are typically adjusted include the choice of reagents, solvent, temperature, and reaction time.

Research into the synthesis of N-substituted ureas demonstrates that systematic optimization is crucial. For instance, in the synthesis of primary ureas from primary amides, the quantity of reagents like phenyliodine diacetate (PIDA) and the concentration of the ammonia source are critical variables. thieme-connect.com It was found that increasing the amount of PIDA to 2 equivalents improved the reaction yield, while using 17.5 equivalents of methanolic ammonia was necessary to achieve a quantitative yield. thieme-connect.com Temperature also plays a significant role; conducting the reaction at 0 °C can afford better yields than at room temperature. thieme-connect.com

Similarly, in the synthesis of unsymmetrical ureas from carbamates, the choice of base and solvent system is paramount. thieme-connect.com While various solvents and bases can be explored, a combination of triethylamine (B128534) (Et3N) as the solvent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst at reflux temperature has been shown to provide very good yields. thieme-connect.com The reaction time is also optimized, typically ranging from 8 to 12 hours. thieme-connect.com The nature of the substituents on the aromatic ring of the amine reactant also influences the yield, with electron-donating groups generally leading to higher yields (75-80%) compared to electron-withdrawing groups (55-60%). thieme-connect.com

A catalyst-free approach for synthesizing N-substituted ureas in water highlights the importance of the reaction medium. rsc.org Initial studies without a solvent yielded no product, but using water as a co-solvent or as the sole solvent significantly improved reaction rates and isolated yields. rsc.org This demonstrates that even the fundamental choice of solvent can be a powerful tool for optimization. rsc.org

To illustrate the optimization process, the following interactive table shows hypothetical data for the synthesis of a substituted urea, reflecting how changes in parameters can affect the final yield.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of ureas to reduce environmental impact and improve sustainability. This involves a holistic approach, from the selection of raw materials and solvents to the development of energy-efficient catalytic systems. rsc.orgureaknowhow.com The goal is to create processes that are not only efficient but also benign to the environment. springernature.com Conventional urea production is energy-intensive and relies on fossil fuels, leading to significant carbon dioxide emissions. ureaknowhow.comspringernature.com Green urea synthesis aims to mitigate these issues by utilizing renewable energy and captured carbon dioxide. rsc.orgureaknowhow.com

Solvent Selection and Recycling in Urea Synthesis

The choice of solvent is a cornerstone of green chemistry. An ideal green solvent should be non-toxic, readily available, recyclable, and have a minimal environmental footprint. Water is often highlighted as a superior solvent for chemical synthesis due to these properties. rsc.org A method for synthesizing N-substituted ureas using water as the sole solvent has been developed, which not only promotes higher yields but also simplifies product isolation through filtration, avoiding the need for silica (B1680970) gel chromatography. rsc.org

Beyond water, the selection of organic solvents can be guided by green metrics. The goal is to replace hazardous solvents with safer alternatives. Recycling the solvent is another key strategy to minimize waste. In industrial processes, techniques like crystallization and solvent extraction are used to recover and purify urea from waste streams, and similar principles can be applied to solvent recycling. youtube.com For instance, a method for recycling urea in adduction processes involves dissolving the urea adduct in a polar solvent, releasing the target compound, and then altering the solvent system's polarity to recrystallize and recover the urea for reuse. google.com This demonstrates a closed-loop approach that could be adapted for solvent recovery in urea synthesis.

The following table provides a comparative overview of solvents commonly used in chemical synthesis, evaluated on green chemistry principles.

Catalyst Development for Urea Bond Formation

Catalyst development is at the forefront of creating sustainable and efficient methods for urea synthesis. Modern research focuses on moving away from stoichiometric reagents and harsh conditions towards highly active and selective catalysts that operate under milder, more environmentally friendly conditions. google.com

One promising area is electrocatalysis, which can potentially convert nitrogen gas and carbon dioxide directly into urea at ambient temperature and pressure. acs.org Researchers have developed catalysts such as palladium-copper (Pd-Cu) alloy nanoparticles supported on titanium dioxide nanosheets, which facilitate this conversion in an aqueous electrolyte. acs.orgacs.org Another novel electrocatalyst, indium hydroxide (B78521) (In(OH)₃), has been shown to enable the high-selectivity production of urea from nitrate (B79036) and CO₂ under ambient conditions, offering a pathway to synthesize urea from environmental wastewater. springernature.com Dual-atom catalysts, such as Cr₂/g-CN and Co₂/g-CN, are also being explored for the electrocatalytic synthesis of urea from N₂O and CO, showing high activity with low limiting potentials. rsc.org

Transition-metal-free catalysis represents another significant green chemistry approach. google.com For example, dual boron-doped graphitic carbon nitride has been investigated as a metal-free electrocatalyst for producing urea from CO₂ and N₂. google.com

In addition to electrocatalysts, copper salts have been used to catalyze the formation of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines under mild conditions. mdpi.com Furthermore, the use of Brønsted acids as co-catalysts can activate urea-based organocatalysts by preventing self-aggregation, leading to a more active and efficient catalytic system. mdpi.com

The table below summarizes various modern catalytic approaches for urea synthesis.

Molecular Structure, Conformational Analysis, and Theoretical Studies

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide empirical data on the connectivity, functional groups, and three-dimensional arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. ed.ac.uk For 3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea, both ¹H and ¹³C NMR would provide definitive information about its structure. rsc.org The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each proton and carbon atom. ipb.pt

In a typical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the dimethoxyphenyl ring, the methoxy (B1213986) group protons, the urea (B33335) N-H proton, and the aliphatic protons of the two propyl groups. The aromatic protons would appear as a set of multiplets in the downfield region (typically δ 6.5-7.5 ppm). The two methoxy groups would likely present as sharp singlets around δ 3.8-4.0 ppm. The urea N-H proton would be a broad singlet, its chemical shift being sensitive to solvent and concentration. The dipropylamino protons would show characteristic triplet and sextet patterns corresponding to the -CH₂- and -CH₃ groups.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom. rsc.org The carbonyl carbon of the urea group would be observed significantly downfield (δ 150-160 ppm). Carbons of the aromatic ring would appear in the δ 110-150 ppm range, with those bonded to the oxygen atoms of the methoxy groups resonating at lower field. The aliphatic carbons of the propyl groups would be found in the upfield region (δ 10-50 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.7 - 7.0 | Multiplet | - |

| Urea N-H | 8.0 - 8.5 | Singlet (broad) | - |

| Methoxy (-OCH₃) | ~3.85 | Singlet | - |

| N-(CH₂CH₂CH₃)₂ | ~3.25 | Triplet | ~7.5 |

| N-(CH₂CH₂CH₃)₂ | ~1.60 | Sextet | ~7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Urea) | ~155 |

| Aromatic C-O | ~149, ~146 |

| Aromatic C-N | ~132 |

| Aromatic C-H | ~118, ~112, ~105 |

| Methoxy (-OCH₃) | ~56 |

| N-CH₂ | ~48 |

| -CH₂- | ~21 |

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov For this compound (C₁₆H₂₆N₂O₃), the theoretical monoisotopic mass is 294.1943 Da. HRMS analysis would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that is very close to 295.2021 Da. nih.gov

The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the propyl groups (loss of 43 Da), scission of the urea bond, and fragmentation of the dimethoxyphenyl moiety.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band between 1630-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the urea group. The N-H stretching vibration would appear as a band in the region of 3200-3400 cm⁻¹. C-N stretching vibrations are expected in the 1200-1400 cm⁻¹ range. The aromatic ring would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the propyl groups would be observed between 2850-2960 cm⁻¹. scielo.org.zanih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. ekb.eg The chromophore in this compound is the 3,4-dimethoxyphenyl group. It would be expected to absorb UV radiation in the range of 250-300 nm, corresponding to π→π* transitions within the aromatic ring. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=O Stretch (Urea) | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1400 | Medium |

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it would reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding involving the urea N-H group and the carbonyl oxygen, which dictate the crystal packing. researchgate.netresearchgate.net In many urea derivatives, intermolecular N-H···O hydrogen bonds lead to the formation of one-dimensional chains or dimeric structures in the crystal lattice. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Theoretical calculations are used to complement experimental data, providing deeper insight into the molecule's electronic structure and conformational preferences.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. scielo.org.za Methods like B3LYP with a basis set such as 6-31G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties. These calculations can predict the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. This energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties. Furthermore, theoretical calculations can be used to predict vibrational frequencies, which can aid in the assignment of experimental IR spectra, and to calculate theoretical NMR chemical shifts for comparison with experimental data. scielo.org.za

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional arrangements of a molecule that are accessible through rotation about its single bonds. For "this compound," the key rotatable bonds are the C-N bonds of the urea moiety and the C-C bonds within the dipropyl and dimethoxyphenyl groups. The various spatial arrangements, or conformers, possess different potential energies, leading to an energy landscape that dictates the molecule's preferred shapes.

The relative orientation of the substituents around the urea backbone is a primary determinant of conformational stability. Urea derivatives can exist in different conformations, often referred to as trans-trans, trans-cis, cis-trans, and cis-cis, describing the arrangement around the C-N bonds. In many N,N'-disubstituted ureas, the trans-trans conformation is generally the most stable in both solid state and solution due to minimized steric hindrance. nih.gov

The rotation of the 3,4-dimethoxyphenyl ring relative to the plane of the urea group also contributes significantly to the energy landscape. The dihedral angle between the phenyl ring and the urea plane is influenced by the electronic effects of the methoxy groups and the steric bulk of the dipropyl groups. In a related compound, 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea, the dihedral angle between the phenyl ring and the urea moiety was found to be 13.86 (5)°. nih.gov For "this compound," a similar deviation from planarity is expected to balance electronic conjugation with steric repulsion.

The propyl chains introduce additional degrees of freedom. The various staggered and gauche conformations of the propyl groups lead to a complex potential energy surface with multiple local minima. The lowest energy conformers will adopt arrangements that minimize steric clashes between the propyl chains and the aryl group, a phenomenon known as torsional strain. libretexts.orglibretexts.org

An illustrative energy landscape might feature several low-energy conformers, with the global minimum likely corresponding to a state where the bulky dipropyl and dimethoxyphenyl groups are positioned to minimize steric repulsion, while still allowing for favorable electronic delocalization across the urea backbone.

Table 1: Illustrative Relative Energies of Key Conformers for this compound

| Conformer | Dihedral Angle (Aryl-N-C=O) | Propyl Chain Conformation | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~30° | Anti-Anti | 0.0 |

| B | ~30° | Anti-Gauche | 0.8 |

| C | ~90° | Anti-Anti | 2.5 |

| D | ~0° (Planar) | Anti-Anti | 4.0 |

Note: This data is illustrative and based on general principles of conformational analysis. Specific values require dedicated computational studies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful method to explore the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. mdpi.com An MD simulation of "this compound," typically in a solvent environment, would reveal the transitions between different conformational states and the timescale of these changes.

Simulations would likely show that the molecule is not static but dynamically samples a range of conformations around the low-energy states identified in the conformational analysis. The propyl chains would exhibit significant flexibility, rapidly interconverting between different gauche and anti conformations. The rotation around the aryl-nitrogen bond would be slower, indicating a higher energy barrier.

Key findings from a hypothetical MD simulation could include:

Solvent Interactions: The simulation would highlight how solvent molecules, such as water, interact with the compound. The polar urea and methoxy groups would be expected to form hydrogen bonds with water, while the nonpolar propyl and phenyl regions would favor hydrophobic interactions.

Conformational Transitions: By tracking key dihedral angles over time, the simulation could quantify the frequency and pathways of transitions between different conformers, providing a dynamic view of the energy landscape.

Table 2: Illustrative MD Simulation Parameters and Potential Observations

| Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for sampling of significant conformational space. |

| Temperature | 300 K | Represents physiological conditions. |

| Solvent | Water (Explicit) | Mimics an aqueous environment. |

| Average RMSD | 2.5 Å | Indicates overall structural stability with some flexibility. |

| Propyl Chain Dynamics | Rapid gauche-anti transitions | High degree of localized flexibility. |

| Aryl Ring Rotation | Infrequent transitions | Higher rotational energy barrier. |

Note: These are hypothetical results to illustrate the potential output of an MD simulation.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and properties of molecules with high accuracy. DFT calculations on "this compound" would provide detailed information about its electronic characteristics.

Optimized Geometry: DFT methods are used to find the lowest energy (most stable) geometry of the molecule. This calculated structure can be compared with experimental data if available, and provides precise bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. jocpr.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring, while the LUMO may have significant contributions from the urea carbonyl group.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For "this compound," the MEP would likely show negative potential around the carbonyl oxygen and the oxygen atoms of the methoxy groups, indicating sites susceptible to electrophilic attack. The N-H proton would exhibit a region of positive potential, highlighting its hydrogen-bond donating capability.

Table 3: Illustrative DFT Calculation Results (B3LYP/6-31G Level of Theory)*

| Property | Calculated Value | Interpretation |

| HOMO Energy | -5.8 eV | Indicates moderate electron-donating ability, associated with the dimethoxy-substituted ring. |

| LUMO Energy | -0.9 eV | Suggests a capacity to accept electrons, centered around the urea moiety. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Corresponds to high kinetic stability and low reactivity. |

| Dipole Moment | 3.5 D | Indicates a molecule with significant polarity. |

Note: This data is illustrative and represents typical values for similar aromatic urea compounds.

Exploration of Structure Activity Relationships Sar

Systematic Modification of the Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group is a key feature, often providing crucial interactions with biological targets. Altering its electronic and steric properties through changes in substituent positioning and type is a fundamental strategy in medicinal chemistry.

The arrangement of the two methoxy (B1213986) groups on the phenyl ring is critical for biological activity. Positional isomers, such as those with 2,4-dimethoxy or 2,5-dimethoxy substitution, can exhibit markedly different properties compared to the 3,4-dimethoxy arrangement. researchgate.net For instance, in related phenethylamine (B48288) compounds, different positional isomers are known to possess varying psychoactive effects, with some isomers being active while others are not. researchgate.net This highlights that the specific spatial orientation of the methoxy groups dictates how the molecule fits into a binding pocket and interacts with key residues. The dihedral angle between the phenyl ring and the urea (B33335) plane, which is influenced by the substitution pattern, is also a critical factor in molecular conformation and subsequent activity. nih.gov

Beyond rearranging the existing methoxy groups, replacing them or adding other substituents to the aromatic ring can profoundly impact activity. In studies on analogous 1,3-disubstituted ureas, the 3,4-dimethoxyphenyl moiety of a lead compound was replaced with various other substituted phenyl rings to probe the SAR. nih.gov

Research has shown that replacing the dimethoxyphenyl group with other functionalities leads to a wide range of biological activities. For example, in a series of complement inhibitors, modifications to this part of the molecule resulted in significant fluctuations in potency. nih.gov The findings indicated that substituents with electron-donating properties were generally favored over those with electron-withdrawing properties, which often led to a decrease in activity. nih.gov The introduction of heterocyclic rings, such as pyridine, in place of the phenyl ring also represents a common modification strategy. nih.gov

| Compound Series (Analog) | Modification on Aromatic Ring | Observed Activity Change | Reference |

| Complement Inhibitors | Replacement of 3,4-dimethoxyphenyl with other substituted phenyls. | Electron-donating groups showed better activity; electron-withdrawing groups decreased activity by 30-100 fold. | nih.gov |

| Complement Inhibitors | Replacement of 3,4-dimethoxyphenyl with pyridine. | Resulted in weaker activity compared to the parent compound. | nih.gov |

| COX-2 Inhibitors | Introduction of a methylsulfonyl group at the para-position. | Potent and selective COX-2 inhibition was observed. | nih.gov |

Systematic Modification of the Dipropyl Urea Moiety

The N,N-dipropyl group on the urea nitrogen is another key site for modification. Changes in the size, shape, and nature of these alkyl groups can influence the compound's solubility, metabolic stability, and binding affinity.

The length of the N-alkyl chains is a determining factor for the biological activity of N,N-dialkyl-N'-arylureas. Studies on related pharmacophores have systematically replaced propyl groups with shorter (methyl, ethyl) or longer (butyl, octyl) chains to determine the optimal length for target interaction. nih.govnih.gov Generally, increasing the alkyl chain length can enhance hydrophobic interactions with a target protein. researchgate.netrsc.org However, there is often an optimal length, beyond which activity may decrease due to steric hindrance or reduced solubility. nih.govmdpi.com For example, in one study, increasing the chain length up to a five- or six-carbon chain led to a dramatic, up to 1000-fold, improvement in activity, while longer chains resulted in poor solubility and no inhibition. nih.gov

| Compound Series (Analog) | Alkyl Chain Modification | Observed Activity Change | Reference |

| Sigma Receptor Ligands | N,N-Dibutyl | High affinity (Ki = 17.7 nM) for sigma-1 receptor. | nih.govnih.gov |

| Sigma Receptor Ligands | N,N-Dioctyl | Maintained affinity, demonstrating tolerance for longer chains. | nih.gov |

| Complement Inhibitors | Five- or six-carbon chains | Up to 1000-fold increase in activity. | nih.gov |

| Complement Inhibitors | Longer chains (e.g., heptyl, octyl) | Poor solubility and loss of activity. | nih.gov |

| Anti-TB Agents | Straight-chain alkyl groups | Generally less active than bulky hydrophobic groups like adamantyl. | nih.gov |

Replacing the linear propyl groups with cyclic or heterocyclic structures is a common strategy to introduce conformational rigidity and explore new binding interactions.

Cyclic Substituents: Incorporating bulky, aliphatic ring systems such as cyclooctyl or adamantyl can be highly favorable. nih.gov In studies of anti-tuberculosis urea derivatives, a strong preference was found for a bulky aliphatic ring on one side of the urea and an aryl ring on the other. nih.gov An adamantyl group, in particular, was shown to be superior to straight-chain alkyl groups and other cyclic groups like cyclohexyl or cyclopentyl. nih.gov

Heterocyclic Substituents: The introduction of heterocyclic moieties, such as 1,2,4-triazole, quinoxaline, or isoxazole, can introduce additional hydrogen bond donors and acceptors, potentially improving binding affinity and specificity. nih.govmdpi.comnih.govmdpi.com Urea derivatives containing various heterocycles have been synthesized and shown to possess a wide range of biological activities, including antifungal, insecticidal, and anticancer effects. nih.govmdpi.commdpi.com

Linker Region Modifications within the Urea Scaffold

The urea moiety (-NH-CO-N-) itself serves as a rigid and planar linker that is rich in hydrogen bonding capabilities. nih.gov Modifications to this central scaffold can disrupt or enhance these properties. One key strategy is the methylation of one of the urea nitrogens. nih.gov This N-methylation disrupts the planarity of the urea group, which can break the strong crystal lattice packing, often leading to a significant increase in aqueous solubility. nih.gov This alteration in conformation can also prevent or modify hydrogen bonding interactions with a biological target, which can either increase or decrease activity depending on the specific interactions that are disrupted. nih.govnih.gov

Computational Approaches to SAR Prediction and Optimization

Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of compounds and to guide the synthesis of more potent and selective analogs. For a molecule like 3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea, these approaches can elucidate the key structural features that may contribute to its biological effects.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are built on the principle that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their physicochemical properties. nih.gov

For a series of analogs of this compound, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled. This would include variations in the substituents on the phenyl ring and modifications to the N,N-dipropyl group.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Which describe the atomic connectivity.

Geometrical descriptors: Which relate to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges and polarizability.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to generate a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. nih.gov

A hypothetical QSAR study on a series of N-(3,4-dimethoxyphenyl)urea analogs could reveal, for instance, that increased hydrophobicity in the N-alkyl substituents positively correlates with activity, while the presence of hydrogen bond donors on the phenyl ring is detrimental. The generated QSAR equation could then be used to predict the activity of novel, unsynthesized analogs.

Table 1: Hypothetical QSAR Data for Analogs of this compound

| Compound | R1 | R2 | LogP | Molecular Weight | Predicted pIC50 |

| This compound | Propyl | Propyl | 3.5 | 294.39 | 5.8 |

| Analog 1 | Ethyl | Ethyl | 2.9 | 266.33 | 5.2 |

| Analog 2 | Butyl | Butyl | 4.1 | 322.44 | 6.3 |

| Analog 3 | Methyl | Methyl | 2.3 | 238.28 | 4.7 |

| Analog 4 | Isopropyl | Isopropyl | 3.3 | 294.39 | 5.6 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this series of compounds is not publicly available.

In the absence of a known 3D structure of the biological target, ligand-based drug design methodologies are employed. These approaches rely on the information derived from a set of molecules known to be active. Pharmacophore modeling is a key technique in this category. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. For this compound, a pharmacophore model could be generated based on a set of active urea derivatives, highlighting the importance of the two methoxy groups as potential hydrogen bond acceptors, the phenyl ring as a hydrophobic feature, and the urea moiety for hydrogen bonding interactions.

Conversely, when the 3D structure of the biological target (e.g., an enzyme or receptor) is known, structure-based drug design becomes a powerful tool. This approach involves docking the ligand, in this case, this compound, into the active site of the target protein. Molecular docking simulations predict the preferred binding orientation and conformation of the ligand and estimate the binding affinity. nih.gov

For instance, if this compound were to be docked into a hypothetical enzyme active site, the simulation might reveal that:

The urea moiety forms crucial hydrogen bonds with amino acid residues in the binding pocket.

The 3,4-dimethoxyphenyl ring fits into a hydrophobic pocket, with the methoxy groups potentially forming additional interactions.

The N,N-dipropyl groups occupy another hydrophobic region, and their size and conformation are critical for optimal fitting.

These insights from molecular docking can guide the rational design of new analogs. For example, if the docking study shows an unoccupied space near the phenyl ring, new derivatives with substituents at that position could be designed to achieve additional favorable interactions and, consequently, higher potency.

Table 2: Key Interactions of Phenylurea Derivatives with Biological Targets

| Compound Class | Target | Key Interactions | Reference |

| Diaryl Ureas | B-RAF Kinase | Hydrogen bonding of urea moiety with the DFG motif of the kinase. | nih.gov |

| Phenylurea Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Interactions with the heme cofactor and surrounding residues. | kashanu.ac.ir |

| N,N'-Diarylureas | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Hydrogen bonds between the urea and key amino acids in the kinase hinge region. | nih.gov |

This table illustrates common interaction patterns for related urea compounds, which provide a framework for hypothesizing the binding mode of this compound.

Investigation of Biological Activities and Molecular Interactions Pre Clinical Focus

Target Identification and Characterization Studies

Comprehensive screening of a compound's interaction with various biological targets is a critical step in preclinical research. However, for 3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea, specific data from such studies are not available in the reviewed literature.

Enzyme Inhibition Assays

While compounds with a diaryl urea (B33335) scaffold have been investigated as potential allosteric inhibitors of enzymes like p38 MAP kinase, and the 1,3-disubstituted urea moiety is a known pharmacophore for inhibitors of soluble epoxide hydrolase (sEH), no specific inhibitory data for this compound against these or other enzymes such as monoamine oxidase B (MAO-B) or phosphodiesterases (PDE4/10) has been publicly reported. The 3,4-dimethoxyphenyl group is a feature in some known PDE4 inhibitors, and certain chalcone (B49325) derivatives with a dimethoxy substitution have shown MAO-B inhibitory activity. nih.govnih.govnih.gov However, direct enzymatic assay results for this compound are absent.

Receptor Binding Profiling

Information regarding the binding affinity of this compound to key receptors, including adenosine, dopamine, and opioid receptors, is not available in the public domain. Receptor binding assays are fundamental in determining the potential pharmacological profile of a compound, but no such data could be located for this specific molecule.

Investigation of Complement System Modulation

The complement system is a crucial component of the innate immune response. nih.gov There is currently no publicly available research indicating that this compound or structurally similar urea compounds have been evaluated for their ability to modulate this system.

Cellular and Biochemical Mechanism of Action Studies (In Vitro)

In vitro studies using relevant cell lines are essential for elucidating the cellular and biochemical mechanisms of a compound. For this compound, specific data from such investigations are not found in the available literature.

Pathway Analysis in Relevant Cell Lines

Neuroblastoma cell lines are commonly used in cancer research to study cellular signaling pathways. researchgate.netnih.gov However, no studies detailing the effects of this compound on pathways within these or other relevant cell lines have been published.

Assessment of Antioxidant and Reactive Oxygen/Nitrogen Species (ROS/RNS) Scavenging Activity

The potential for a compound to act as an antioxidant or to scavenge reactive oxygen and nitrogen species is a significant area of investigation. Standard assays are available to determine such activity. nih.govnih.gov Despite this, there is no specific data from in vitro assays that quantify the antioxidant or ROS/RNS scavenging capacity of this compound.

Studies on Protein-Ligand Interactions

There is no available research in the public domain that specifically investigates the protein-ligand interactions of this compound. While the broader class of diaryl ureas is known to participate in various non-bonded interactions with protein targets, including hydrogen bonds, π-π stacking, and CH-π interactions, the specific binding modes and protein targets for this particular compound have not been characterized.

Consequently, no data is available to populate a table on protein-ligand interaction details.

Proof-of-Concept Studies in Academic Animal Models (Excluding Clinical Outcomes)

Comprehensive searches of scientific literature did not yield any in vivo studies conducted in academic animal models for this compound.

Investigation of Biochemical Markers in Vivo

There are no published studies that report on the investigation of biochemical markers in vivo following the administration of this compound. As such, there is no data to present regarding its effects on any physiological or pathological biomarkers in animal models.

Exploratory Pharmacological Effects in Disease Models (e.g., Neuroinflammatory models, if analogous)

No studies documenting the exploratory pharmacological effects of this compound in any disease models, including neuroinflammatory models, were found. The potential therapeutic or pharmacological activities of this compound remain uninvestigated in the context of in vivo disease models.

Due to the absence of research data, a table detailing the effects on biochemical markers cannot be generated.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the analytical workflow for "3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea," providing powerful tools for separating the analyte from impurities and matrix components.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of urea (B33335) derivatives. For "this compound," a reverse-phase HPLC (RP-HPLC) method would likely be the most suitable approach. This is due to the compound's moderate polarity, stemming from the dimethoxyphenyl and urea moieties, combined with the nonpolar nature of the dipropyl groups.

A typical RP-HPLC method would employ a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with octadecylsilyl groups, providing a nonpolar stationary phase. nih.gov The separation is achieved by eluting the sample with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govuran.ua The gradient of the mobile phase can be adjusted to optimize the separation of the target compound from any starting materials, byproducts, or degradation products. google.com Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for a dimethoxyphenyl-containing compound would likely be in the UV range. uran.ua For instance, a study on similar 1,3-diphenylurea (B7728601) derivatives utilized a mobile phase of acetonitrile and water (80:20) with detection at 263 nm to confirm purity greater than 95%. nih.gov

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. uran.ua |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid helps to improve peak shape and ionization for potential MS coupling. |

| Gradient | 50-95% B over 15 minutes | A gradient elution is effective for separating compounds with a range of polarities, which is expected in a reaction mixture. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. uran.ua |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Detector | Diode Array Detector (DAD) | Allows for the monitoring of multiple wavelengths and spectral confirmation of the peak. |

| Wavelength | ~270 nm | Estimated based on the UV absorbance of the dimethoxyphenyl chromophore. uran.ua |

Gas Chromatography (GC) can be an alternative technique for the analysis of "this compound," provided the compound is thermally stable and sufficiently volatile. Given the molecular weight and presence of polar functional groups, derivatization might be necessary to improve volatility and thermal stability, although some urea compounds can be analyzed directly. The choice of a suitable stationary phase is critical for achieving good separation. A mid-polarity phase, such as one containing cyanopropylphenyl groups (e.g., OV-225), could be effective in separating the target compound from related impurities. superchroma.com.tw

The sample, dissolved in a volatile solvent, would be injected into a heated inlet, where it is vaporized and swept onto the column by an inert carrier gas (e.g., helium or nitrogen). The separation occurs as the compound partitions between the carrier gas and the stationary phase. Detection can be achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification.

Thin Layer Chromatography (TLC) is an invaluable tool for the rapid and convenient monitoring of chemical reactions, such as the synthesis of "this compound". rsc.orgthieme.de It allows for the qualitative assessment of the reaction's progress by visualizing the consumption of starting materials and the formation of the product. rsc.org

For this purpose, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel (GF 254). rsc.org The plate is then developed in a sealed chamber containing an appropriate solvent system, often a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org The separated spots can be visualized under UV light (254 nm), where the aromatic rings of the compound and any UV-active impurities will appear as dark spots on a fluorescent background. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to differentiate the product from the reactants. johnshopkins.edu A successful reaction would show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. rsc.org

Table 2: Example TLC System for Monitoring the Synthesis of this compound

| Component | Description | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel GF 254 plates | A polar adsorbent suitable for separating compounds of varying polarity. rsc.org |

| Mobile Phase | Ethyl Acetate / Petroleum Ether (e.g., 1:6 v/v) | The ratio can be adjusted to achieve optimal separation (Rf between 0.2 and 0.8). rsc.orgchemcoplus.co.jp |

| Visualization | UV lamp (254 nm) | To visualize UV-active compounds. rsc.org |

Spectroscopic Methods for Quantitative Analysis in Research Samples

While chromatography is primarily used for separation, spectroscopic methods, particularly when coupled with chromatography, are essential for quantification. UV-Vis spectrophotometry, as part of an HPLC-DAD system, is the most common approach. By constructing a calibration curve using standards of known concentration, the amount of "this compound" in a research sample can be accurately determined. The linearity of the detector response to concentration is a critical parameter in this quantitative analysis. nih.gov

In cases where higher selectivity is needed, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides a high degree of specificity and allows for quantification even at very low concentrations. nih.gov

Method Validation in Research Matrices

For research applications that require quantitative data, such as determining the concentration of the compound in a biological sample, the analytical method must be validated to ensure its suitability for the intended purpose. researchgate.net Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the specific analyte in the specific sample matrix. jetir.org Key validation parameters, as often guided by ICH guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netwjarr.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. researchgate.net This is often demonstrated by comparing the chromatograms of blank samples, spiked samples, and samples containing potential interferents.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

The validation process ensures the integrity and reliability of the data generated in research studies involving "this compound."

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-diphenylurea |

| 1,3-dicyclohexylurea |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Petroleum Ether |

| Hexane |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Analog Generation

Future research should prioritize the development of efficient and versatile synthetic routes to 3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea and its analogs. While the fundamental synthesis of ureas is well-established, often involving the reaction of an isocyanate with an amine, exploring novel methodologies could provide access to a wider range of derivatives with improved properties.

Combinatorial Synthesis: The development of solid-phase or solution-phase combinatorial synthesis methods could rapidly generate a library of analogs. By systematically varying the substituents on the phenyl ring and the alkyl chains on the urea (B33335) nitrogen, it would be possible to conduct extensive structure-activity relationship (SAR) studies.

Catalytic Methods: Investigating modern catalytic methods, such as carbonylative coupling reactions, could offer more atom-economical and environmentally benign alternatives to traditional synthetic routes.

Analog Generation: The synthesis of analogs is crucial for probing the SAR of this compound. Modifications could include:

Altering the substitution pattern on the phenyl ring (e.g., shifting or changing the methoxy (B1213986) groups).

Introducing different functional groups (e.g., halogens, nitro groups) to the aromatic ring to modulate electronic properties and metabolic stability. evitachem.com

Varying the length and branching of the propyl chains to influence lipophilicity and steric interactions with potential biological targets.

Deeper Mechanistic Elucidation of Observed Biological Activities

Given that various urea derivatives exhibit a wide spectrum of biological effects, a key research avenue is to screen this compound against a panel of biological targets to identify its primary mechanism of action. Phenylurea compounds have been noted for their potential as anti-malarial agents and inhibitors of enzymes like cholesterol acyltransferase (ACAT). evitachem.com

Future mechanistic studies could involve:

Enzyme Inhibition Assays: Screening against a broad range of enzymes, particularly those implicated in diseases like cancer, metabolic disorders, and infectious diseases. For instance, diaryl ureas are known to act as kinase inhibitors. nih.gov

Receptor Binding Studies: Investigating the affinity of the compound for various cellular receptors.

Cell-Based Assays: Evaluating the effect of the compound on cellular processes such as proliferation, apoptosis, and signaling pathways in various cell lines.

"Omics" Approaches: Utilizing genomics, proteomics, and metabolomics to obtain an unbiased view of the cellular pathways affected by the compound.

Application of Advanced Computational Tools for Design and Prediction

Computational chemistry can play a pivotal role in accelerating the discovery and optimization of bioactive compounds based on the this compound scaffold.

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound and its analogs. This can guide the rational design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of analogs and evaluating their biological activity, QSAR models can be developed to correlate chemical structure with activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs. This early-stage assessment can help to identify and address potential liabilities, improving the chances of developing a successful drug candidate.

Development of Targeted Probes for Biological Systems

Should this compound demonstrate a specific and potent biological activity, it could serve as a scaffold for the development of chemical probes to study biological systems.

Fluorescent Probes: By conjugating a fluorophore to the core structure, it may be possible to create probes for visualizing the distribution and localization of the compound or its target within cells or tissues. Activatable fluorescent probes targeting specific enzymes have been successfully developed to visualize biological processes like cellular senescence. nih.gov

Affinity-Based Probes: Derivatizing the molecule with a reactive group or a photoaffinity label could enable the identification of its molecular target(s) through affinity chromatography or photoaffinity labeling experiments.

PET Ligands: If the compound shows potential for targeting a protein in the central nervous system or other organs, radiolabeling it with a positron-emitting isotope could lead to the development of a novel PET (Positron Emission Tomography) ligand for in vivo imaging.

Conclusion

Summary of Current Academic Understanding of 3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea and Related Scaffolds

Direct academic literature focusing exclusively on this compound is virtually nonexistent. However, a substantial body of research on related N-aryl-N',N'-dialkylureas and other trisubstituted ureas provides a strong foundation for inferring its chemical properties and potential biological relevance.

The urea (B33335) functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. researchgate.net This characteristic is central to the bioactivity of numerous approved drugs. nih.gov The N,N'-diarylurea substructure, in particular, is a key pharmacophore in a number of successful anti-cancer drugs, including Sorafenib and Regorafenib, which function as multi-targeted kinase inhibitors. nih.govrsc.org These drugs highlight the importance of the urea moiety in interacting with the hinge region of kinase domains. nih.gov

The 3,4-dimethoxyphenyl group is a common feature in a multitude of biologically active molecules. Its presence is often associated with enhanced binding affinity to various receptors. For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been explored for their anti-ulcer activities. nih.gov Furthermore, the 3,4-dimethoxy substitution pattern is found in compounds investigated as inhibitors of various enzymes and as ligands for receptors in the central nervous system. acs.org The methoxy (B1213986) groups can act as hydrogen bond acceptors and influence the electronic properties and conformation of the phenyl ring, which can be crucial for target interaction.

The synthesis of N,N-dipropylurea itself is achievable through methods such as the reaction of urea with dipropylamine (B117675) in a solvent like xylene at elevated temperatures. prepchem.com The synthesis of the target compound, this compound, would likely involve the reaction of 3,4-dimethoxyaniline (B48930) with a suitable reagent to introduce the N,N-dipropylurea moiety, or the reaction of a derivative of 3,4-dimethoxyphenyl isocyanate with dipropylamine. General methods for the synthesis of N-substituted ureas often involve the nucleophilic addition of amines to isocyanates or the use of phosgene (B1210022) derivatives. researchgate.net

Table 1: Key Structural Scaffolds and Their Documented Significance

| Scaffold | Documented Significance | Example Compounds (where applicable) |

| Urea Moiety | Forms stable hydrogen bonds with biological targets; central to many bioactive compounds. researchgate.net | Sorafenib, Regorafenib, Linifanib nih.govnih.gov |

| 3,4-Dimethoxyphenyl Group | Enhances binding affinity to various receptors; present in numerous biologically active molecules. nih.govacs.org | Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine nih.gov |

| N-Aryl-N',N'-dialkylurea | A class of trisubstituted ureas with potential as receptor antagonists and enzyme inhibitors. acs.orgnih.gov | N/A |

Identification of Remaining Research Gaps and Open Questions

The primary and most significant research gap is the complete lack of experimental data for this compound. This encompasses its synthesis, spectroscopic characterization, and, most importantly, its biological activity profile.

Key unanswered questions include:

Synthesis and Characterization: While plausible synthetic routes can be proposed based on general organic chemistry principles, the optimal reaction conditions, yield, and full characterization (NMR, IR, Mass Spectrometry, etc.) of this compound have not been reported.

Biological Activity: The biological targets of this compound are entirely unknown. Given the prevalence of related ureas as kinase inhibitors, investigating its activity against a panel of kinases would be a logical starting point. nih.gov Additionally, its structural similarity to compounds targeting other receptors warrants a broad screening approach.

Structure-Activity Relationship (SAR): Without data on the parent compound, no SAR studies can be conducted. Research is needed to understand how modifications to the dipropyl groups (e.g., changing alkyl chain length or branching) or the dimethoxyphenyl ring would affect activity. acs.org Studies on other trisubstituted ureas have shown that the nature and stereochemistry of the substituents on the urea nitrogens can significantly influence potency and selectivity. acs.orgnih.gov

Conformational Analysis: The conformational preferences of N-alkyl-N'-aryl ureas can significantly impact their biological activity. researchgate.netnih.gov Computational and experimental studies are needed to determine the preferred conformation of this compound and how it might interact with potential binding sites.

Broader Implications for Chemical Biology and Drug Discovery Research

The study of underexplored chemical space, such as that occupied by this compound, holds significant potential for the discovery of novel bioactive molecules. The proven track record of the urea scaffold in drug discovery suggests that even subtle structural modifications can lead to new and improved therapeutic agents.

The exploration of this and related N-aryl-N',N'-dialkylureas could lead to:

Novel Kinase Inhibitors: Given the success of diarylureas in oncology, it is plausible that trisubstituted ureas like the one could offer a different spectrum of kinase inhibition or improved pharmacological properties. frontiersin.org

New Chemical Probes: Even if not developed into a drug, this compound could serve as a valuable chemical probe to study the function of novel biological targets.

Expansion of Structure-Activity Relationship Knowledge: Systematic investigation of this class of compounds would contribute valuable data to the broader understanding of how ureas interact with biological systems, aiding in the rational design of future drugs. nih.gov The development of multi-target-directed ligands is a growing area in drug discovery, and understanding the contributions of different structural motifs is crucial. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(3,4-dimethoxyphenyl)-1,1-dipropylurea?

Synthesis optimization requires addressing substituent reactivity and purification challenges. For analogs like 3-(3,4-dichlorophenyl)-1,1-dimethylurea, methods involve urea formation via isocyanate intermediates, with HCl and methanol recovery for environmental efficiency . For the dimethoxy variant, replacing chlorine with methoxy groups may necessitate milder conditions due to reduced electrophilicity. Catalytic methods (e.g., acid/base catalysts) and solvent selection (polar aprotic solvents like DMF) are critical for yield improvement. Purity can be enhanced via recrystallization using ethanol/water mixtures or column chromatography with silica gel .

Q. How can researchers confirm the structural identity of this compound?

Structural characterization employs:

- NMR Spectroscopy : H NMR detects methoxy protons (~3.8 ppm) and propyl chain environments (δ 0.8–1.6 ppm). C NMR confirms carbonyl resonance (~155 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 309.18) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic P2/c symmetry) and hydrogen-bonding networks (e.g., N–H···Cl interactions) resolve molecular conformation .

Q. What experimental factors influence the solubility and formulation of this compound in biological assays?

Solubility is dictated by the dimethoxy group’s hydrophobicity and dipropylurea’s steric bulk. Pre-formulation studies recommend:

- Solvent Systems : DMSO for stock solutions, diluted with PBS or saline for aqueous compatibility.

- Crystallinity : Amorphous forms (via lyophilization) enhance dissolution rates compared to crystalline phases .

- Surfactants : Polysorbate-80 or cyclodextrins mitigate aggregation in cell-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for derivatives of this compound?

Discrepancies arise from overlapping NMR signals or ambiguous NOE correlations. Advanced strategies include:

- X-ray Analysis of Intermediates : Resolve threo vs. erythro diastereomers using crystallographic data (e.g., bond angles and torsion angles) .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA and validate via circular dichroism (CD) .

- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and compares calculated/observed NMR shifts .

Q. What mechanistic insights guide the design of novel analogs with enhanced bioactivity?

Structure-activity relationship (SAR) studies focus on:

- Substituent Effects : Replacing methoxy with electron-withdrawing groups (e.g., Cl) alters urea’s hydrogen-bonding capacity and target binding .

- Chain Length : Dipropyl vs. dimethyl groups modulate lipophilicity (LogP) and membrane permeability .

- Pharmacophore Hybridization : Merging with chalcone or isoquinoline scaffolds (e.g., CAS 5416-71-7) enhances kinase or GPCR inhibition .

Q. How do reaction conditions impact the stability of this compound under catalytic environments?

Stability studies under conditions like acid/base catalysis or high temperature reveal:

- Degradation Pathways : Hydrolysis of the urea moiety to amines/CO in acidic media, detected via TLC or HPLC .

- Additive Effects : Radical scavengers (e.g., BHT) or inert atmospheres (N) prevent oxidation of methoxy groups .

- Kinetic Monitoring : In situ F NMR (with fluorinated analogs) tracks intermediate formation and decomposition .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations prioritize:

- Binding Affinity : Urea’s carbonyl group as a hydrogen-bond acceptor (e.g., with kinase ATP pockets) .

- Conformational Flexibility : Propyl chains’ rotatable bonds adapt to hydrophobic pockets .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding energetics for lead optimization .

Methodological Notes

- Data Contradictions : Cross-validate crystallographic data (e.g., P2/c symmetry ) with spectroscopic results to resolve structural ambiguities.

- Advanced Analytics : Combine HRMS with ion mobility spectrometry (IMS) for isomer differentiation .

- Ethical Compliance : Follow safety protocols for handling urea derivatives (e.g., PPE, fume hoods) per SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products